

Application Notes and Protocols for Langendorff Perfusion with BMS-394136

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Compound of Interest

Compound Name: BMS-394136

Cat. No.: B606231

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Audience: Researchers, scientists, and drug development professionals.

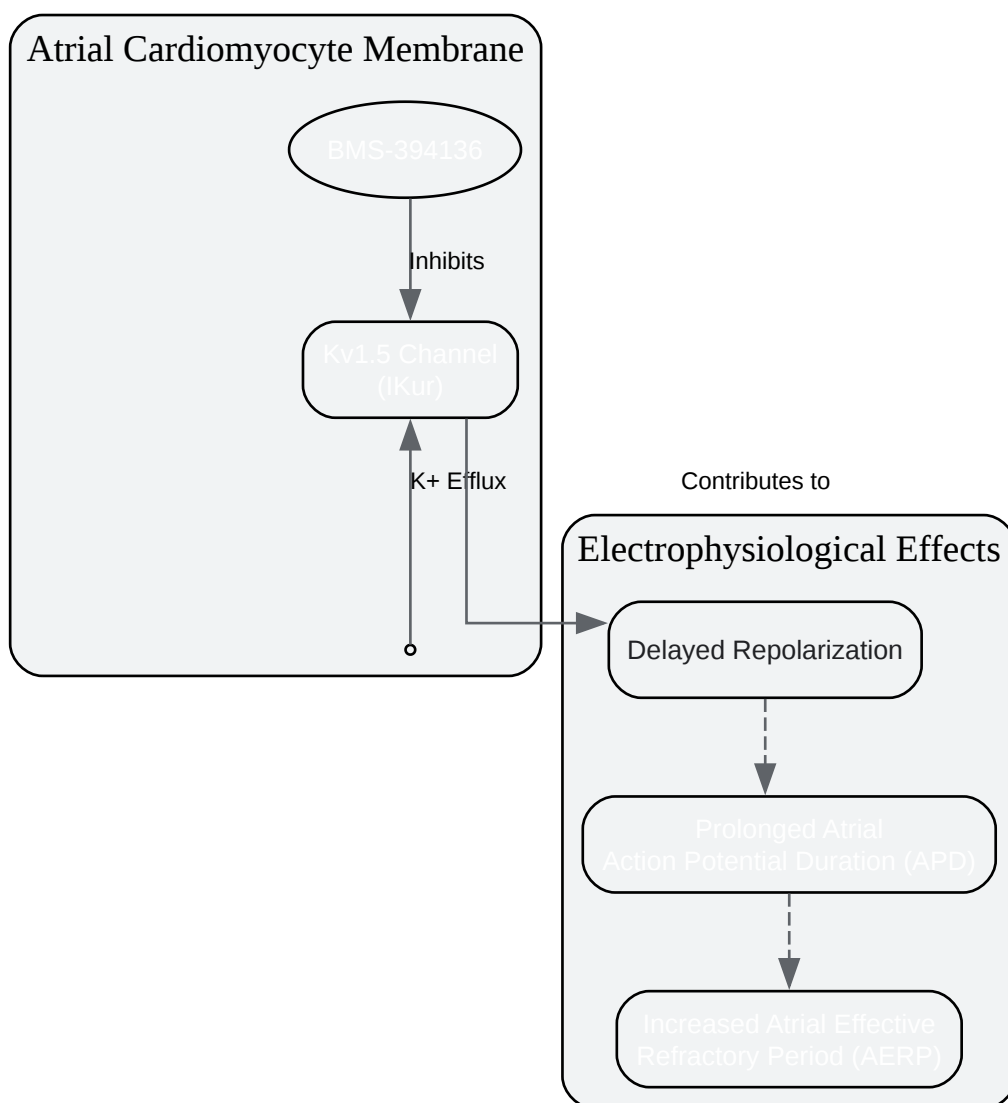
Introduction

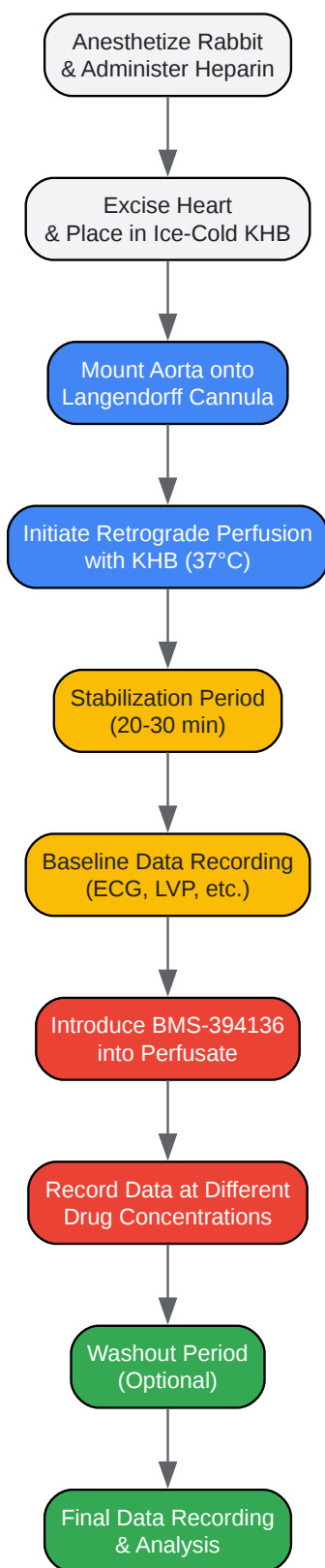
The Langendorff isolated heart perfusion technique is a robust ex vivo method for assessing cardiac function and pharmacology in a controlled environment, free from systemic physiological influences.[1][2][3][4][5][6] This application note details the use of **BMS-394136**, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), within the Langendorff perfusion system.[7][8] The IKur current, encoded by the KCNA5 gene, is predominantly expressed in the atria of several species, including humans, making it a key target for atrial-selective antiarrhythmic drugs.[8][9][10] By selectively blocking this channel, **BMS-394136** is expected to prolong the atrial action potential duration (APD) and the atrial effective refractory period (AERP) with minimal effects on ventricular electrophysiology.[7][8]

This document provides a comprehensive protocol for utilizing the Langendorff apparatus to study the cardiac effects of **BMS-394136**, alongside hypothetical data and visualizations to guide experimental design and interpretation.

Signaling Pathway of BMS-394136

BMS-394136 exerts its pharmacological effect by directly inhibiting the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes. This inhibition leads to a reduction in the repolarizing potassium efflux during the early phases of the atrial action potential, thereby prolonging its duration.





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